molecular formula C18H17N3 B381383 1-Phenyl-4-(1-pyrrolidinyl)phthalazine

1-Phenyl-4-(1-pyrrolidinyl)phthalazine

Cat. No.: B381383
M. Wt: 275.3g/mol
InChI Key: CZQGMCJAIHSYEW-UHFFFAOYSA-N
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Description

1-Phenyl-4-(1-pyrrolidinyl)phthalazine is a nitrogen-containing heterocyclic compound characterized by a phthalazine core substituted with a phenyl group at position 1 and a pyrrolidinyl moiety at position 2. Phthalazines are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3g/mol

IUPAC Name

1-phenyl-4-pyrrolidin-1-ylphthalazine

InChI

InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)18(20-19-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2

InChI Key

CZQGMCJAIHSYEW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of phthalazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 1-phenyl-4-(1-pyrrolidinyl)phthalazine with structurally related compounds:

Compound Substituents Key Findings Reference
This compound 1-Ph, 4-pyrrolidinyl Conformational flexibility; potential CNS/anticancer activity (inferred)
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine 1-Piperazinyl, 4-p-tolyl RANKL inhibition via conserved scaffold orientation; competitive binding mode
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio)phthalazine 1-Anilino, 4-arylthio Superior anticancer activity (IC₅₀ < cisplatin) against multiple cell lines
1-Phenyl-4-(2-m-tolylethynyl)phthalazine 1-Ph, 4-alkynyl Synthesized via Sonogashira coupling; high yield (73%)
6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine Tetrazolo-phthalazine hybrid Moderate antinociceptive activity; outperformed by newer derivatives (e.g., 15a-l)
Hydralazine 1-Hydrazinophthalazine Vasodilator; marketed for hypertension

Key Observations

Substituent Impact on Bioactivity: Pyrrolidinyl vs. This may enhance membrane permeability. Arylthio vs. Alkynyl: Arylthio substituents (e.g., in compound 12 ) demonstrate potent anticancer activity, likely due to enhanced electrophilicity and DNA intercalation. In contrast, alkynyl groups (e.g., 10a ) improve synthetic versatility but may reduce polarity.

Synthetic Accessibility: this compound can be synthesized via cross-coupling reactions analogous to 1-morpholino-4-phenylphthalazine (80% yield via Suzuki coupling) . Comparatively, Sonogashira reactions (e.g., for 10a ) require palladium catalysts but achieve moderate-to-high yields.

Spectroscopic Differentiation: Phthalazine derivatives with amino groups (e.g., N-aminophthalimides) exhibit distinct IR peaks (e.g., –NH₂ at ~3447 cm⁻¹) compared to phthalazine-1,4-diones (~3461 cm⁻¹ for –NH–NH–) . Such differences aid in structural elucidation of analogs.

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